molecular formula C11H14BrN B2938814 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1338097-15-6

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2938814
CAS No.: 1338097-15-6
M. Wt: 240.144
InChI Key: QVQBKQDGJKUEDP-UHFFFAOYSA-N
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Description

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is a brominated tetrahydroisoquinoline derivative with a molecular formula of C₁₀H₁₂BrN and a molecular weight of 226.11 g/mol. The compound features a bromine atom at the 7-position of the isoquinoline ring and two methyl groups at the 3-position, conferring steric and electronic modifications to the core structure. The compound is commercially available as a synthetic intermediate (e.g., from CymitQuimica, Ref: 10-F602563) and is utilized in medicinal chemistry for drug discovery .

Properties

IUPAC Name

7-bromo-3,3-dimethyl-2,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-11(2)6-8-3-4-10(12)5-9(8)7-13-11/h3-5,13H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQBKQDGJKUEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CN1)C=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline largely depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the isoquinoline ring structure play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline with structurally related tetrahydroisoquinoline derivatives:

Compound Name Substituents Molecular Formula Key Properties/Activities References
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline 7-Br, 3,3-dimethyl C₁₀H₁₂BrN High lipophilicity; potential CNS activity
5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 5-Br, 3,3-dimethyl (HCl salt) C₁₀H₁₂BrN·HCl Enhanced solubility due to HCl salt; positional isomer
7-Bromo-1,2,3,4-tetrahydroisoquinoline 7-Br C₉H₁₀BrN Lower steric hindrance; crosses blood-brain barrier
N-Benzyl-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline 3,3-dimethyl, N-benzyl C₁₈H₂₀N₂ Antiaggregating and hypotensive activity
2-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline 2-Cl, 6,7-OMe C₁₁H₁₄ClNO₂ Beta-adrenoceptor modulation; electron-donating groups

Key Differences and Implications

Bromine Positional Isomers (5-, 6-, 7-, 8-Bromo Derivatives) 7-Bromo substitution (target compound) optimizes steric and electronic interactions in receptor binding compared to 5- or 8-bromo isomers . 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 215798-19-9) shows reduced metabolic stability due to the absence of methyl groups .

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline () lacks bromine, resulting in distinct condensation pathways with amphetamines .

Functional Group Variations N-Benzyl derivatives () exhibit antiaggregating activity, highlighting the role of bulky substituents in modulating platelet function . 6,7-Dimethoxy derivatives () demonstrate weak beta-adrenoceptor activity, contrasting with the electron-withdrawing effects of bromine in the target compound .

Metabolic and Pharmacokinetic Comparisons

  • Blood-Brain Barrier Penetration: Unsubstituted tetrahydroisoquinolines (e.g., TIQ, 1MeTIQ) rapidly cross the blood-brain barrier and concentrate in the brain, with >90% remaining unmetabolized . The target compound’s methyl groups may further enhance this property.
  • Metabolism : Methyl groups reduce hydroxylation rates. For example, 1MeTIQ produces 8.7% 4-hydroxy metabolite vs. 2.7% for TIQ . The 3,3-dimethyl groups in the target compound likely further inhibit oxidative metabolism.

Biological Activity

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline (7-Br-DMTQ) is a heterocyclic organic compound recognized for its unique chemical structure and potential biological activities. Its molecular formula is C₁₁H₁₄BrN, featuring a bromine atom at the 7th position and two methyl groups at the 3rd position of the tetrahydroisoquinoline backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its interactions with biological targets.

Anticancer Properties

Research indicates that 7-Br-DMTQ exhibits promising anticancer activity. It has been shown to inhibit the enzyme phenylethanolamine N-methyltransferase (PNMT), which plays a crucial role in the biosynthesis of catecholamines. This inhibition can affect cell proliferation and survival in cancerous cells. A study on tetrahydroisoquinolines demonstrated that these compounds can bind at the PNMT active site in different orientations based on their substituents, suggesting that modifications like bromination can enhance their biological efficacy .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that 7-Br-DMTQ may possess activity against various pathogens, although specific data on its mechanism of action remains limited. The presence of the bromine atom is hypothesized to contribute significantly to its antimicrobial efficacy by enhancing membrane permeability or disrupting bacterial cell wall synthesis.

Neuropharmacological Activity

7-Br-DMTQ's interaction with neurotransmitter systems has been explored, indicating potential applications in neuropharmacology. It may interact with adrenergic receptors and exhibit effects similar to those of known psychoactive substances. This interaction could lead to alterations in neurotransmitter release and modulation of mood disorders .

The biological activity of 7-Br-DMTQ is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound's structure allows it to inhibit PNMT, thereby affecting catecholamine levels in the central nervous system.
  • Receptor Modulation: Its affinity for adrenergic receptors suggests that it may modulate neurotransmitter signaling pathways, potentially influencing mood and anxiety levels.
  • Membrane Interaction: The presence of bromine enhances lipophilicity, which may facilitate interactions with cellular membranes and increase bioavailability.

Table 1: Biological Activities of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

Activity TypeObservationsReferences
AnticancerInhibits PNMT; affects cell proliferation
AntimicrobialPotential activity against various pathogens
NeuropharmacologicalModulates adrenergic receptor activity

Table 2: Comparison with Related Compounds

CompoundStructure FeaturesBiological Activity
1,2,3,4-TetrahydroisoquinolineNo halogen or methyl groupsLower reactivity
7-Bromo-1,2,3,4-tetrahydroisoquinolineBromine onlyModerate activity
7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochlorideSimilar structure but different solubilityVariable activity

Case Study 1: Anticancer Activity Assessment

A study evaluated a series of tetrahydroisoquinolines for their ability to inhibit PNMT. Results indicated that 7-Br-DMTQ showed significant inhibition compared to other derivatives tested. The study highlighted the importance of structural modifications in enhancing selectivity and potency against cancer cells .

Case Study 2: Neuropharmacological Effects

In vivo studies demonstrated that administration of 7-Br-DMTQ resulted in altered behavior in rodent models indicative of anxiolytic effects. These findings suggest a potential therapeutic application for mood disorders but require further investigation into the underlying mechanisms .

Q & A

Q. Methodology :

  • Use human brain synaptosomal mitochondria for enzyme assays.
  • Optimize reaction conditions at pH 7.25 and monitor substrate concentration dependence.

What analytical techniques are critical for resolving structural ambiguities in brominated THIQ derivatives?

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR distinguish regioisomers (e.g., bromine at C7 vs. C6) and confirm dimethyl groups at C3.
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., 6-Bromo-3,3-dimethyl-THIQ: C11H14BrN+C_{11}H_{14}BrN^+).
  • Chromatography : HPLC or GC-MS to assess purity, especially for intermediates prone to dimerization (e.g., oxidative dimerisation products).

How do structural modifications (e.g., bromine, dimethyl groups) influence biological activity?

Advanced Research Question

  • Bromine : Enhances electrophilicity, potentially increasing reactivity with nucleophilic enzyme residues (e.g., MAO active sites).
  • 3,3-Dimethyl groups : Steric hindrance may reduce metabolic degradation or alter binding affinity. Compare with non-dimethyl analogs (e.g., 1-methyl-THIQ).

Q. Methodology :

  • Perform comparative IC50_{50} assays for MAO inhibition.
  • Use molecular docking simulations to predict steric/electronic effects.

How can researchers resolve contradictions in neurotoxic vs. neuroprotective effects of THIQ derivatives?

Advanced Research Question
Contradictions arise from:

  • Metabolic fate : MAO oxidation generates neurotoxic isoquinolinium ions, while HO-1 induction (via AMPK pathways) confers neuroprotection.
  • Dose-dependence : Low concentrations of CKD712 (a THIQ derivative) upregulate VEGF and HO-1, promoting cell survival, whereas high doses may induce oxidative stress.

Q. Methodology :

  • In vitro vs. in vivo models : Use primary neuronal cultures for toxicity assays and animal models (e.g., Parkinsonian mice) for neuroprotection studies.
  • Pathway inhibition : Apply AMPK inhibitors (e.g., compound C) or HO-1 inhibitors (e.g., SnPPIX) to dissect mechanisms.

What are the implications of THIQ derivatives in natural product biosynthesis?

Basic Research Question
Isoquinoline alkaloids in legumes (e.g., 3-carboxy-1,1-dimethyl-THIQ) suggest biosynthetic pathways involving Pictet-Spengler condensations. Brominated analogs may mimic intermediates in halogenase-mediated biosynthesis.

Q. Methodology :

  • Screen plant extracts (e.g., Fabaceae species) for brominated THIQs using LC-MS/MS.
  • Reconstitute biosynthetic pathways in microbial hosts (e.g., E. coli) with heterologous enzymes.

How can oxidative dimerization products of THIQ derivatives be characterized?

Advanced Research Question
Ajao and Bird (1985) identified neutral dimeric products from 2-acetyl-7-hydroxy-THIQ oxidation, confirmed via UV-Vis and 1^1H NMR.

Q. Methodology :

  • Use controlled oxidative conditions (e.g., FeCl3_3 in methanol).
  • Analyze dimer connectivity through NOESY or COSY NMR.

What are the limitations of current THIQ synthesis methods for scale-up?

Basic Research Question

  • Low yields : Diazotization and asymmetric syntheses often yield <50%.
  • Stereochemical control : Chiral auxiliaries (e.g., sulfinimines) increase complexity.

Q. Methodology :

  • Optimize catalytic asymmetric hydrogenation for stereocontrol.
  • Explore flow chemistry for hazardous steps (e.g., bromination).

Tables for Key Data

Q. Table 1. MAO Isoform Kinetics for THIQ Derivatives

SubstrateMAO TypeKmK_m (μM)VmaxV_{max} (pmol/min/mg)Reference
N-Methyl-THIQA571 ± 250.29 ± 0.06
N-Methyl-THIQB463 ± 430.16 ± 0.03

Q. Table 2. Contrasting Neurotoxic vs. Neuroprotective Effects

EffectMechanismModel SystemReference
NeurotoxicMAO-mediated oxidation to ionsHuman synaptosomes
NeuroprotectiveHO-1/VEGF induction via AMPKMouse wound healing

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